3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring an imidazole ring substituted with a 2,3-dimethylphenyl group and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2,3-dimethylbenzaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions to yield a dihydroimidazole derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the imidazole ring can interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-mercapto-1-methylimidazole: Similar structure but lacks the phenyl group.
2-mercapto-4,5-dimethylimidazole: Similar structure with different substitution pattern on the imidazole ring.
2-mercapto-1-phenylimidazole: Similar structure with a phenyl group at a different position.
Uniqueness
3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of both the 2,3-dimethylphenyl group and the mercapto group on the imidazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-4-3-5-9(8(7)2)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGWUDTVAPDIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)CNC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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